2,3-Epoxypropyltrimethylammonium chloride

Description

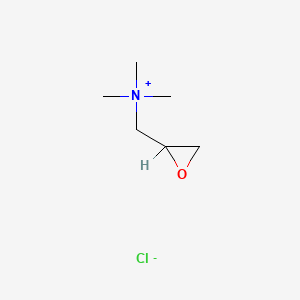

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

trimethyl(oxiran-2-ylmethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO.ClH/c1-7(2,3)4-6-5-8-6;/h6H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVAFTRIIUSGLK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1CO1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NOCl, C6H14ClNO | |

| Record name | EPTAC (70-75 % aqueous solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1668 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51838-31-4 | |

| Record name | 2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51838-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1044643 | |

| Record name | Glycidyl trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, COLOURLESS-TO-LIGHT-YELLOW CLEAR ODOURLESS LIQUID. | |

| Record name | 2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | EPTAC (70-75 % aqueous solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1668 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: miscible | |

| Record name | EPTAC (70-75 % aqueous solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1668 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1 g/cm³ | |

| Record name | EPTAC (70-75 % aqueous solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1668 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

3033-77-0, 51838-31-4 | |

| Record name | Glycidyltrimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3033-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidyl trimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003033770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Epoxypropyltrimethylammonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycidyl trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxypropyltrimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 51838-31-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283XH39M8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPTAC (70-75 % aqueous solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1668 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

2,3-Epoxypropyltrimethylammonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Epoxypropyltrimethylammonium chloride (EPTAC), also known as glycidyl trimethylammonium chloride (GTAC), is a versatile quaternary ammonium compound with the chemical formula C6H14ClNO.[1] Its unique molecular structure, featuring a reactive epoxy group and a permanently cationic quaternary ammonium group, makes it a valuable reagent in a wide range of industrial and research applications.[2] This technical guide provides an in-depth overview of EPTAC, including its chemical and physical properties, synthesis protocols, mechanisms of action, and key applications, with a focus on its role as a cationizing agent. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key processes.

Chemical and Physical Properties

EPTAC is a white, solid, and hygroscopic compound at room temperature, readily soluble in water.[1] The presence of the strained three-membered epoxy ring makes it highly reactive towards nucleophiles, while the quaternary ammonium group imparts a permanent positive charge, independent of pH.[2]

| Property | Value | Reference |

| CAS Number | 3033-77-0 | --INVALID-LINK-- |

| Molecular Formula | C6H14ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 140 °C | [1] |

| Solubility | Soluble in water | [1] |

| Density | 1.13 g/mL at 20 °C | --INVALID-LINK-- |

Synthesis of this compound

The most common method for synthesizing EPTAC is through the reaction of epichlorohydrin with trimethylamine.[1][3] An alternative approach involves the quaternization of glycidol with trimethylamine and hydrochloric acid.[2]

Experimental Protocol: Synthesis from Epichlorohydrin and Trimethylamine

This protocol is based on a method designed to control the reaction by using an alcohol solution of trimethylamine.[1]

Materials:

-

Epichlorohydrin (1.0 mol)

-

Trimethylamine (TMA) in alcohol solution (0.25 mol)

-

Acetone (for washing)

-

Dry four-necked flask with an electric stirrer

-

Ice-water bath

-

Vacuum distillation apparatus

Procedure:

-

Set up the dry four-necked flask in an ice-water bath.

-

Add 1.0 mol of epichlorohydrin to the flask and stir for 30 minutes.

-

Slowly add 0.25 mol of the TMA alcohol solution over a period of 1 hour, maintaining the ice-water bath.

-

Continue stirring in the ice-water bath for an additional 30 minutes after the addition is complete.

-

Remove the ice-water bath and continue stirring at room temperature (25°C) for 4.5 hours.

-

Upon completion, immediately perform vacuum distillation to remove excess epichlorohydrin.

-

Rapidly cool the product in an ice-water bath to induce crystallization.

-

Filter the white, needle-like crystals.

-

Wash the crystals with acetone.

-

Dry the final product under vacuum.

Figure 1: Workflow for the synthesis of this compound.

Mechanism of Action: Cationization

EPTAC's primary function is to act as a cationizing agent, introducing a permanent positive charge onto various substrates. This is particularly effective for anionic materials like cellulose and starch.[4] The reaction typically occurs under alkaline conditions, where the hydroxyl groups on the substrate become nucleophilic and attack the epoxy ring of EPTAC, leading to the formation of a stable ether linkage.

Figure 2: Signaling pathway for the cationization of a substrate using EPTAC.

Applications

EPTAC's ability to modify surfaces and introduce cationic properties lends it to a variety of industrial applications.

Paper Industry

In the paper industry, EPTAC is used to produce cationic starch, which acts as a wet-strength resin. The cationic starch electrostatically interacts with anionic cellulose fibers, improving fiber-to-fiber bonding and enhancing the strength and durability of the paper, especially when wet.[1][5]

| Parameter | Effect of Cationic Starch (EPTAC-modified) | Reference |

| Wet Strength | Significant improvement | [5] |

| Dry Strength | Enhancement | [6] |

| Fines Retention | Improved | [4] |

| Drainage | Enhanced | [4] |

Textile Industry

EPTAC is employed as a dye-fixing agent in the textile industry. It forms chemical bonds with dye molecules, preventing them from leaching or fading during washing or exposure to light.[5]

Water Treatment

As a cationic polymer flocculant, EPTAC is used in water treatment processes. Its positive charge neutralizes negatively charged suspended particles, promoting their aggregation into larger flocs that can be easily removed through sedimentation or filtration.[1][4][5]

Biotechnology and Drug Development

In biotechnology, EPTAC is used to modify the surfaces of biomaterials, such as implants and nanoparticles, to enhance their biocompatibility and cellular adhesion.[2] Its potential as an antimicrobial agent is also under investigation, with the hypothesis that its cationic nature disrupts microbial cell membranes.[2] Furthermore, it serves as a monomer for the synthesis of cationic polymers used in drug delivery systems and targeted therapies.[7]

Experimental Protocol: Cationization of Starch

This protocol describes a lab-scale synthesis of cationic starch using EPTAC.[7]

Materials:

-

Corn starch (5 g)

-

1 M Sodium hydroxide (NaOH) solution

-

Glycidyltrimethylammonium chloride (GTAC/EPTAC), 80% solution (3 g)

-

Distilled water

-

95% Ethanol

-

Flask

-

Water bath

Procedure:

-

Place 5 g of corn starch in a flask.

-

Prepare a solution containing 3 g of 80% GTAC solution, 0.5-2 mL of 1 M NaOH solution, and 0.5-2 mL of distilled water.

-

Add the GTAC solution to the starch in the flask and mix thoroughly.

-

Place the flask in a water bath at 45-65°C and allow the reaction to proceed for 2-7 hours.

-

After the reaction, add an excess of 95% ethanol to stop the reaction and precipitate the modified starch.

-

Filter and wash the resulting cationic starch.

-

Dry the final product.

Figure 3: Experimental workflow for the cationization of starch with EPTAC.

Safety and Toxicology

EPTAC is a hazardous substance and requires careful handling. It is harmful if swallowed or in contact with skin, and can cause serious eye damage and allergic skin reactions.[8] It is also suspected of causing genetic defects and may cause cancer.[8]

| Hazard | GHS Classification | Precautionary Measures |

| Acute Toxicity (Oral) | Category 4 | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. |

| Acute Toxicity (Dermal) | Category 4 | Wear protective gloves and clothing. If on skin, wash with plenty of water. |

| Serious Eye Damage | Category 1 | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |

| Skin Sensitization | Category 1 | Avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace. |

| Germ Cell Mutagenicity | Category 2 | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |

| Carcinogenicity | Category 1B | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |

| Reproductive Toxicity | Category 2 | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |

| Aquatic Hazard (Chronic) | Category 3 | Avoid release to the environment. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Tightly fitting safety goggles and a face shield are recommended.

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use a respirator if ventilation is inadequate.

Conclusion

This compound is a highly reactive and versatile chemical compound with significant industrial and research applications. Its ability to impart a permanent positive charge onto a variety of substrates makes it an invaluable tool for modifying material properties. While its utility is widespread, its hazardous nature necessitates strict adherence to safety protocols. Further research into its applications, particularly in the fields of biotechnology and sustainable materials, is likely to expand its importance in the scientific and industrial communities.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Buy this compound | 3033-77-0 [smolecule.com]

- 3. EP1112260A1 - Process for the production of low color 2,3-epoxypropyl trialkylammonium halide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. guidechem.com [guidechem.com]

- 6. Polymeric Wet-Strength Agents in the Paper Industry: An Overview of Mechanisms and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. conservancy.umn.edu [conservancy.umn.edu]

- 8. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

2,3-Epoxypropyltrimethylammonium chloride chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,3-Epoxypropyltrimethylammonium Chloride

Introduction

This compound, commonly known as Glycidyltrimethylammonium chloride (GTMAC), is a quaternary ammonium compound with significant industrial and research applications.[1][2] Its unique molecular structure, featuring both a highly reactive epoxy group and a permanently cationic quaternary ammonium group, makes it a versatile chemical intermediate.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for researchers, scientists, and professionals in drug development. GTMAC is widely used as a cationizing agent for modifying natural and synthetic polymers such as starch, cellulose, and guar gum, particularly in the paper, textile, and water treatment industries.[3][4][5] It is also explored for its use in modifying biomaterials to enhance biocompatibility and for its potential antimicrobial properties.[1]

Chemical and Physical Properties

This compound is typically a white to off-white solid or a colorless to pale yellow liquid, depending on its purity and form.[4][6] It is readily soluble in water and polar solvents like alcohols but has limited solubility in nonpolar organic solvents.[4][6][7] The compound is known to be hygroscopic, readily absorbing moisture from the air.[3][7]

| Property | Value | Reference(s) |

| CAS Number | 3033-77-0 | [1][8] |

| IUPAC Name | trimethyl(oxiran-2-ylmethyl)azanium;chloride | [1][2] |

| Molecular Formula | C₆H₁₄ClNO | [1][2][8] |

| Molecular Weight | 151.63 g/mol | [1][2][8] |

| Appearance | White to off-white solid; Colorless to light yellow liquid/oil | [3][4][6] |

| Melting Point | 137-140 °C | [3][8] |

| Density | 1.13 g/mL at 20 °C | [8][9] |

| Refractive Index | 1.48 | [8][9] |

| Water Solubility | Miscible / Highly soluble (e.g., 852g/L at 20℃) | [1][4][9] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [4][8] |

| Storage Temperature | 2-8°C | [4][8][10] |

| SMILES | C--INVALID-LINK--(C)CC1CO1.[Cl-] | [1][2] |

| InChI Key | PUVAFTRIIUSGLK-UHFFFAOYSA-M | [1][2] |

Molecular Structure and Reactivity

The chemical behavior of GTMAC is dictated by its two primary functional groups: the epoxy (oxirane) ring and the quaternary ammonium group.[1] The molecule contains a stereogenic center at the C2 position of the epoxy ring, meaning it can exist as R and S enantiomers.[1]

Epoxy Group

The three-membered epoxy ring is highly strained, with bond angles of approximately 60°, which is a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[1] This ring strain, with an energy of about 13 kcal/mol, makes the epoxy group highly susceptible to nucleophilic attack.[1] The reaction typically proceeds via an S_N2 mechanism, leading to ring-opening. This high reactivity allows GTMAC to covalently bond with various substrates containing active hydrogens, such as the hydroxyl groups of polysaccharides (starch, cellulose), amines, and thiols.[1][3]

Quaternary Ammonium Group

The quaternary ammonium group consists of a central nitrogen atom bonded to three methyl groups and the epoxypropyl chain.[1] This group carries a permanent positive charge that is independent of the solution's pH.[1] This cationic nature is responsible for the compound's high water solubility and its ability to impart a positive charge to other molecules and surfaces.[1] The thermal stability of this group is notable, with decomposition generally occurring at temperatures above 200°C.[1]

Key Chemical Reactions

Cationization of Polysaccharides

GTMAC is widely used to cationize starch and cellulose. The reaction involves the nucleophilic attack of the hydroxyl groups on the polysaccharide backbone on one of the carbon atoms of the epoxy ring. This etherification reaction is typically carried out under alkaline conditions, which activate the hydroxyl groups, making them more nucleophilic.[11][12] The result is a polymer with appended quaternary ammonium groups, altering its properties for various applications, such as improved retention in papermaking or for use as a flocculant in water treatment.[5][13]

Caption: Reaction pathway for the cationization of cellulose using GTMAC.

Hydrolysis

In aqueous environments, the epoxy group of GTMAC can undergo hydrolysis to form 2,3-dihydroxypropyltrimethylammonium chloride.[1] This reaction can occur under both acidic and basic conditions and is a common side reaction during cationization processes, reducing the overall efficiency.[1][14] The rate of hydrolysis increases with temperature.

Caption: Hydrolysis of GTMAC to its corresponding diol.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing GTMAC is the reaction of epichlorohydrin with trimethylamine (TMA).[4][7][15]

-

Materials: Epichlorohydrin, trimethylamine (can be used as a gas or in an alcohol solution), aprotic solvent (optional, epichlorohydrin can serve as the solvent).[7][15]

-

Procedure:

-

A reaction vessel (e.g., a dry, four-necked flask equipped with a stirrer) is placed in an ice-water bath to control the temperature.[7]

-

Epichlorohydrin is added to the flask and stirred. An excess of epichlorohydrin can be used to act as the solvent.[7]

-

Trimethylamine (e.g., as an alcohol solution) is added dropwise to the stirred epichlorohydrin over a period of time (e.g., 1 hour) while maintaining a low temperature in the ice-water bath.[7]

-

After the addition is complete, the reaction is allowed to continue in the ice bath for a short period (e.g., 30 minutes).[7]

-

The ice bath is then removed, and the reaction mixture is stirred at room temperature (e.g., 25°C) for several hours (e.g., 4.5 hours) to ensure the reaction goes to completion.[7][16]

-

The resulting product, GTMAC, precipitates as a solid. It can be isolated by filtration, washed with a solvent like acetone to remove unreacted starting materials, and then dried under a vacuum.[7]

-

Caption: Synthesis workflow for this compound.

Cationization of Cellulose Fibers

This protocol outlines a general procedure for modifying cellulose with GTMAC.[12][17]

-

Materials: Cellulose fibers, GTMAC, Sodium Hydroxide (NaOH), Tetrahydrofuran (THF) or water as a solvent.[12]

-

Procedure:

-

Cellulose fibers are suspended in the chosen solvent (e.g., THF to limit hydrolysis side reactions).[12]

-

A concentrated solution of NaOH (e.g., 10 M) is added to the cellulose slurry and stirred for approximately 30 minutes to activate the cellulose by deprotonating the hydroxyl groups.[12]

-

GTMAC is then added dropwise to the reaction mixture.[12]

-

The etherification reaction is allowed to proceed for an extended period (e.g., 15 hours) at a controlled temperature (e.g., 40°C).[12]

-

After the reaction period, the process is quenched by adding an acid, such as HCl, to neutralize the excess NaOH.[12]

-

The modified cellulose fibers are then collected, washed extensively with water until the pH is neutral, and dried in an oven at a moderate temperature (e.g., 45°C).[12]

-

Analytical Determination by Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful technique for the analysis of GTMAC and its common byproducts, (3-chloro-2-hydroxypropyl)trimethylammonium chloride and the hydrolysis product (2,3-dihydroxypropyl)trimethylammonium chloride.[18][19]

-

Principle: The method separates charged molecules in a capillary filled with an electrolyte buffer under the influence of an electric field. Since GTMAC and its related compounds are UV-inactive, indirect UV detection is employed.[18]

-

Methodology:

-

Separation Buffer: A buffer containing a chromophore is used, for example, 180 mM copper(II) sulfate with 4 mM formic acid at pH 3.[18]

-

Detection: The UV-inactive analytes displace the chromophoric buffer ions as they migrate through the capillary. This creates a decrease in UV absorbance, which is detected at a specific wavelength (e.g., 215 nm, with a reference at 300 nm).[18]

-

Quantification: The concentration of each compound is determined by comparing its peak area to that of known standards. This method has shown good agreement with other techniques like ion-pair HPLC.[18]

-

Safety and Handling

GTMAC is considered a hazardous substance. It can cause skin and eye irritation, and may cause sensitization upon skin contact.[1][4][20] It is also suspected of damaging fertility or the unborn child.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this chemical.[1][4] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4] The recommended storage temperature is between 2-8°C to minimize degradation, as it can hydrolyze over time, especially in aqueous solutions.[4][8]

References

- 1. Buy this compound | 3033-77-0 [smolecule.com]

- 2. Glycidyltrimethylammonium chloride | C6H14NOCl | CID 18205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS 3033-77-0 [unilongindustry.com]

- 4. guidechem.com [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. CAS 3033-77-0: Glycidyltrimethylammonium chloride [cymitquimica.com]

- 7. guidechem.com [guidechem.com]

- 8. jnfuturechemical.com [jnfuturechemical.com]

- 9. This compound | 3033-77-0 [chemicalbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and application of cationised cellulose for removal of Cr(VI) from acid mine-drainage contaminated water - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Peculiarities of Starch Cationization with Glycidyltrimethylammonium Chloride | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. EP1112260A1 - Process for the production of low color 2,3-epoxypropyl trialkylammonium halide - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 2,3-Epoxypropyltrimethylammonium Chloride: Structure, Mechanism, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Epoxypropyltrimethylammonium chloride (EPTMAC), a quaternary ammonium compound bearing a reactive epoxide ring, is a versatile chemical intermediate with significant applications across various industries. For researchers and professionals in drug development, EPTMAC offers a powerful tool for the cationic modification of polymers and other macromolecules. This modification can enhance solubility, facilitate electrostatic interactions with biological targets, and improve the performance of drug delivery systems. This technical guide provides a comprehensive overview of the chemical structure, reaction mechanisms, and key applications of EPTMAC, with a particular focus on its relevance to the pharmaceutical sciences. Detailed experimental protocols and quantitative data are presented to enable practical application of this important reagent.

Chemical Structure and Properties

This compound, also known as glycidyltrimethylammonium chloride (GTMAC), is a white, hygroscopic solid at room temperature.[1] Its structure consists of a strained three-membered epoxide ring and a permanently cationic quaternary ammonium group, which dictates its chemical reactivity and physical properties.[2]

The presence of the polar quaternary ammonium group renders EPTMAC highly soluble in water and other polar solvents.[1][3] The key structural features are the electrophilic carbon atoms of the epoxide ring, which are susceptible to nucleophilic attack, and the permanent positive charge on the nitrogen atom, which is independent of pH.[2]

Below is a 2D representation of the chemical structure of this compound.

References

Synthesis of 2,3-Epoxypropyltrimethylammonium Chloride (EPTAC) from Epichlorohydrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Epoxypropyltrimethylammonium chloride (EPTAC), also known as glycidyl trimethylammonium chloride (GTMAC), is a versatile cationic reagent widely utilized in various industrial applications, including the manufacture of cationic starch for the paper industry, cosmetics, and water treatment.[1][2] Its synthesis from the reaction of epichlorohydrin and trimethylamine is a critical process that requires careful control of reaction conditions to ensure high yield and purity. This technical guide provides an in-depth overview of the synthesis of EPTAC, including detailed experimental protocols, a summary of reaction parameters from various studies, and a discussion of the reaction mechanism.

Introduction

EPTAC is a quaternary ammonium compound characterized by a reactive epoxy group.[2] This functionality allows it to readily react with various nucleophiles, making it an excellent modifying agent for polymers such as starch, cellulose, and chitosan.[1][3] The primary industrial route to EPTAC involves the quaternization of trimethylamine with epichlorohydrin.[1][4] This reaction, while seemingly straightforward, can be influenced by several factors, including temperature, solvent, and the physical state of the trimethylamine, which can impact the final product's yield and purity.

Reaction Mechanism and Signaling Pathway

The synthesis of EPTAC from epichlorohydrin and trimethylamine proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of trimethylamine attacks the carbon atom of the chloromethyl group of epichlorohydrin, displacing the chloride ion. This results in the formation of the quaternary ammonium salt, EPTAC.

References

An In-depth Technical Guide to 2,3-Epoxypropyltrimethylammonium Chloride (EPTAC/GTMAC) and its Applications

This technical guide provides a comprehensive overview of 2,3-Epoxypropyltrimethylammonium chloride (EPTAC), also known as Glycidyltrimethylammonium chloride (GTMAC), a versatile cationic reagent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its synonyms, chemical identifiers, and key applications, with a focus on the modification of biopolymers like starch and chitosan. This document includes structured data, detailed experimental protocols, and visual diagrams to facilitate understanding and application.

Chemical Identity and Synonyms

This compound is a quaternary ammonium compound widely used for introducing a positive charge into various materials. Its cationic nature makes it highly effective in applications such as paper manufacturing, water treatment, and the modification of natural polymers for biomedical and industrial uses. A comprehensive list of its synonyms, trade names, and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

| Type | Name/Identifier |

| IUPAC Name | trimethyl(oxiran-2-ylmethyl)azanium chloride |

| Common Abbreviations | EPTAC, GTMAC, EPTMAC, ETA |

| Systematic Names | (2,3-Epoxypropyl)trimethylammonium chloride |

| Glycidyltrimethylammonium chloride | |

| N,N,N-trimethyl-1-(oxiran-2-yl)methanaminium chloride | |

| Oxiranemethanaminium, N,N,N-trimethyl-, chloride | |

| 1-(Trimethylammonio)-2,3-epoxypropane chloride | |

| N-Glycidyl-N,N,N-trimethylammonium chloride | |

| Trimethylglycidylammonium chloride | |

| CAS Number | 3033-77-0 |

| EC Number | 221-221-0 |

| UNII | 283XH39M8X |

| Trade Names | Glytac A 100, G-MAC, Catiomaster G, Quab 151, Raisacat 151 |

Physicochemical Data

A summary of key physicochemical properties of GTMAC is presented in Table 2. These properties are crucial for its handling, storage, and application in various experimental setups.

Table 2: Physicochemical Properties of GTMAC

| Property | Value |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol |

| Appearance | White to off-white solid, can be crystalline powder or flakes[1] |

| Melting Point | 140 °C |

| Density | 1.13 g/mL at 20 °C[2] |

| Solubility | Soluble in water and polar organic solvents like alcohols[1] |

| Purity (Technical Grade) | ≥90%[3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of cationic starch and the modification of chitosan using GTMAC, as cited in scientific literature.

This protocol describes a semi-dry method for the cationization of starch, which is noted for achieving a high degree of substitution.

Materials:

-

Potato starch

-

This compound (GTMAC)

-

Sodium hydroxide (NaOH) or Calcium oxide (CaO) as a catalyst

-

Ethanol

-

Deionized water

Procedure:

-

Starch Slurry Preparation: A suspension of potato starch is prepared in a limited amount of water.

-

Cationization Reaction:

-

The cationizing reagent, GTMAC, is added to the starch slurry.

-

A base catalyst, such as NaOH or CaO, is introduced to the mixture. The use of CaO has been shown to result in a higher degree of substitution (DS) up to 0.84.[4]

-

The mixture is thoroughly stirred to ensure homogeneity.

-

The reaction is allowed to proceed at a controlled temperature, typically around 45°C, for an extended period, which can be up to 48 hours.[5]

-

-

Neutralization and Purification:

-

After the reaction is complete, the mixture is neutralized using an acid, such as hydrochloric acid.

-

The resulting cationic starch is then washed with ethanol to remove any unreacted reagents and byproducts.

-

-

Drying: The purified cationic starch is dried in an oven to obtain a final product.

Characterization: The degree of substitution (DS), which indicates the number of hydroxyl groups on the anhydroglucose units of starch that have been substituted with the cationic group, is a key parameter. The DS can be determined using methods like the Kjeldahl method for nitrogen content analysis.[6]

This protocol outlines the procedure for modifying chitosan with GTMAC to enhance its water solubility.

Materials:

-

Chitosan (with a known molecular weight and degree of deacetylation)

-

Acetic acid

-

Glycidyltrimethylammonium chloride (GTMAC)

-

Acetone

-

Methanol

-

Deionized water

Procedure:

-

Chitosan Dissolution:

-

Cationization Reaction:

-

Product Precipitation and Purification:

-

Drying:

Characterization: The successful grafting of GTMAC onto the chitosan backbone can be confirmed using techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Visual Diagrams

The following diagrams illustrate key processes involving GTMAC.

Caption: Synthesis of Cationic Starch via Semi-dry Method with GTMAC.

Caption: Workflow for the Modification of Chitosan with GTMAC.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 3033-77-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure and properties of cationic starches synthesized by using 3-chloro-2-hydroxypropyltrimethylammonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to Glycidyltrimethylammonium Chloride (GTMAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyltrimethylammonium chloride (GTMAC) is a quaternary ammonium compound with a reactive epoxide group. This unique combination of a cationic charge and a highly reactive functional group makes it a versatile chemical intermediate with significant applications in various fields, including the modification of natural polymers for drug and gene delivery systems. This technical guide provides a comprehensive overview of the core physical and chemical properties of GTMAC, detailed experimental protocols for their determination, and insights into its application in drug development.

Physical and Chemical Properties

Glycidyltrimethylammonium chloride is a hygroscopic solid at room temperature, often appearing as a moist off-white solid or a colorless to light yellow liquid, depending on its purity and water content.[1][2][3][4] It is highly soluble in water and soluble in various polar organic solvents.[4][5]

Data Presentation: Physical and Chemical Properties of GTMAC

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄ClNO | [6] |

| Molecular Weight | 151.63 g/mol | [6] |

| Appearance | Moist off-white solid or colorless to light yellow clear liquid | [1][3][4] |

| Solubility in Water | Miscible/Highly Soluble | [5] |

| Melting Point | 42-44 °C (monohydrate) | [7] |

| Decomposition Temperature | 160 °C | [2] |

| Density | Approximately 1.1 g/cm³ | [2] |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of GTMAC are outlined below. These are based on internationally recognized standards to ensure accuracy and reproducibility.

Determination of Water Solubility (Adapted from OECD Guideline 105)

The flask method is suitable for substances with a solubility greater than 10⁻² g/L.[8][9][10][11][12][13]

Principle: A supersaturated solution of GTMAC in water is agitated at a constant temperature, and the concentration of GTMAC in the aqueous phase is determined after reaching equilibrium.

Apparatus:

-

Shaking flask with a stirrer

-

Constant temperature bath (20 ± 0.5 °C)

-

Centrifuge

-

Analytical balance

-

Analytical instrument for concentration determination (e.g., HPLC, titration)

Procedure:

-

Add an excess amount of GTMAC to a known volume of distilled water in a shaking flask.

-

Place the flask in a constant temperature bath and stir the mixture. The stirring should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification.

-

Continue stirring until equilibrium is reached. This can be determined by taking samples at different time intervals (e.g., 24, 48, and 72 hours) and analyzing the concentration of GTMAC. Equilibrium is reached when consecutive measurements are in agreement.

-

Once equilibrium is established, stop stirring and allow the mixture to stand for at least 24 hours at the same constant temperature to allow for the separation of undissolved material.

-

Centrifuge an aliquot of the supernatant to remove any suspended particles.

-

Analyze the concentration of GTMAC in the clear supernatant using a validated analytical method.

-

Perform at least three independent determinations.

Determination of Melting Point (Adapted from ASTM E324)

The capillary tube method is a standard procedure for determining the melting point of crystalline solids.[14][15][16][17][18]

Principle: A small, uniform sample of GTMAC is heated slowly in a capillary tube, and the temperatures at which melting begins and is complete are observed.

Apparatus:

-

Melting point apparatus with a heating block and a thermometer or a digital temperature sensor

-

Capillary tubes (thin-walled, sealed at one end)

-

Sample packing device

Procedure:

-

Ensure the GTMAC sample is dry and finely powdered.

-

Pack the sample into a capillary tube to a height of 2-4 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (initial melting point).

-

Continue heating slowly and record the temperature at which the last solid particle melts (final melting point).

-

The melting range is the interval between the initial and final melting points.

-

Perform at least two determinations.

Determination of Density (Adapted from ASTM D4052)

For liquid forms of GTMAC, a digital density meter provides a precise and rapid measurement.[19][20][21][22][23]

Principle: A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the mass of the sample is used to determine its density.

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Syringe or autosampler for sample injection

-

Constant temperature bath to control the temperature of the measurement cell

Procedure:

-

Calibrate the digital density meter with two reference standards of known density (e.g., dry air and distilled water).

-

Set the temperature of the measurement cell to the desired temperature (e.g., 20 °C).

-

Inject a small, bubble-free aliquot of the GTMAC solution into the U-tube.

-

Allow the temperature and the oscillation frequency to stabilize.

-

The instrument will automatically calculate and display the density of the sample.

-

Clean the U-tube with appropriate solvents and dry it before the next measurement.

-

Perform multiple readings to ensure consistency.

Chemical Reactivity and Applications in Drug Development

The reactivity of GTMAC is primarily governed by the strained three-membered epoxide ring, which is susceptible to nucleophilic attack. This reactivity is harnessed in various applications, most notably in the cationization of polysaccharides like chitosan and dextran for drug and gene delivery.[24][25][26][27][28][29][30][31][32]

Synthesis of Glycidyltrimethylammonium Chloride

A common method for the synthesis of GTMAC involves the reaction of epichlorohydrin with trimethylamine.[2]

Caption: Synthesis of GTMAC from epichlorohydrin and trimethylamine.

Modification of Chitosan with GTMAC

The primary amine groups on the chitosan backbone act as nucleophiles, attacking the epoxide ring of GTMAC. This reaction results in the formation of N-(2-hydroxypropyl)-3-trimethylammonium chitosan chloride (HTCC), a water-soluble and positively charged derivative of chitosan.[27][31]

Caption: Cationization of chitosan via reaction with GTMAC.

Gene Delivery Using GTMAC-Modified Polymers

Cationic polymers derived from GTMAC, such as HTCC, are effective non-viral vectors for gene delivery. The positively charged polymer electrostatically interacts with negatively charged nucleic acids (DNA or RNA) to form nano-sized complexes called polyplexes.[24][29][31] These polyplexes can be taken up by cells through endocytosis.

The exact signaling pathways involved in the cellular uptake of these polyplexes can vary depending on the cell type and the specific characteristics of the polyplexes. However, common endocytic pathways include clathrin-mediated endocytosis and caveolae-mediated endocytosis.[33][34][35][36][37]

Once inside the cell, the polyplex must escape the endosome before it fuses with the lysosome, which would lead to the degradation of the nucleic acid cargo. The "proton sponge" hypothesis is a widely discussed mechanism for endosomal escape. It suggests that polymers with buffering capacity at endosomal pH can lead to an influx of protons and counter-ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the polyplex into the cytoplasm.[38][39][40][41][42]

Caption: General signaling pathway for gene delivery using GTMAC-modified polymers.

Conclusion

Glycidyltrimethylammonium chloride is a valuable and versatile chemical with well-defined physical and chemical properties. Its primary utility in the context of drug development lies in its ability to cationize polymers, thereby creating effective non-viral vectors for the delivery of nucleic acids. The methodologies for characterizing GTMAC and for its application in creating drug delivery systems are well-established, paving the way for further research and development in this promising area. This guide provides a foundational understanding for scientists and researchers looking to explore the potential of GTMAC in their work.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. CAS 3033-77-0: Glycidyltrimethylammonium chloride [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Glycidyltrimethylammonium chloride | C6H14NOCl | CID 18205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US4216156A - Stable concentrated solution of glycidyltrimethylammonium chloride and process for preparing stable concentrated solutions of glycidyltrimethylammonium chloride - Google Patents [patents.google.com]

- 8. oecd.org [oecd.org]

- 9. filab.fr [filab.fr]

- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 11. oecd.org [oecd.org]

- 12. files.chemicalwatch.com [files.chemicalwatch.com]

- 13. search.library.brandeis.edu [search.library.brandeis.edu]

- 14. store.astm.org [store.astm.org]

- 15. standards.iteh.ai [standards.iteh.ai]

- 16. intertekinform.com [intertekinform.com]

- 17. standards.globalspec.com [standards.globalspec.com]

- 18. standards-global.com [standards-global.com]

- 19. store.astm.org [store.astm.org]

- 20. ASTM D4052 - eralytics [eralytics.com]

- 21. store.astm.org [store.astm.org]

- 22. twa800.com [twa800.com]

- 23. standards.iteh.ai [standards.iteh.ai]

- 24. alpha,beta-poly(asparthylhydrazide)-glycidyltrimethylammonium chloride copolymers (PAHy-GTA): novel polymers with potential for DNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Dextran-glycidyltrimethylammonium chloride conjugate/DNA nanoplex: A potential non-viral and haemocompatible gene delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Strategies for the Preparation of Chitosan Derivatives for Antimicrobial, Drug Delivery, and Agricultural Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. bearworks.missouristate.edu [bearworks.missouristate.edu]

- 30. Chitosans for delivery of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Synthesis and characterization of N-(2-hydroxy)propyl-3-trimethyl ammonium chitosan chloride for potential application in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Cellular Uptake of Cationic Polymer-DNA Complexes Via Caveolae Plays a Pivotal Role in Gene Transfection in COS-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 34. bio.purdue.edu [bio.purdue.edu]

- 35. researchgate.net [researchgate.net]

- 36. academic.oup.com [academic.oup.com]

- 37. Advancing nucleic acid delivery through cationic polymer design: non-cationic building blocks from the toolbox - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00234B [pubs.rsc.org]

- 38. pubs.acs.org [pubs.acs.org]

- 39. pubs.acs.org [pubs.acs.org]

- 40. The great escape: how cationic polyplexes overcome the endosomal barrier - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 41. Endosomal escape of polymeric gene delivery complexes is not always enhanced by polymers buffering at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. pubs.acs.org [pubs.acs.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,3-Epoxypropyltrimethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 2,3-Epoxypropyltrimethylammonium chloride (EPTAC), a reactive quaternary ammonium compound utilized in various chemical syntheses, including the modification of natural polymers like starch and chitosan.[1][2] Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and to prevent environmental contamination.

Chemical and Physical Properties

This compound, with the CAS number 3033-77-0, is also known by synonyms such as Glycidyltrimethylammonium Chloride (GTMAC).[3][4] It typically appears as a colorless to yellow liquid or a solid.[3][5] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C6H14ClNO | [3] |

| Molecular Weight | 151.63 g/mol | [3] |

| Appearance | Colorless to yellow liquid or solid | [3][5] |

| Melting Point/Freezing Point | 133 - 139 °C | [2][3] |

| Flash Point | 170 °C (closed cup) | [3] |

| Density | 1.13 g/mL at 20 °C | [1][3][6] |

| Water Solubility | Approx. 852 g/L at 20 °C | [2][3] |

| Autoignition Temperature | >400 °C | [3] |

| Decomposition Temperature | 170 °C | [3] |

Hazard Identification and GHS Classification

EPTAC is classified as a hazardous substance with multiple risk factors. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for its hazard communication.

| Hazard Class | GHS Category | Hazard Statement | References |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][7][8] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [5][7][8] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | [3][7][8] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [3][7][8] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | [3][7] |

| Carcinogenicity | Category 1B | H350: May cause cancer | [3][7] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | [3][7] |

| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child | [7][8] |

| Hazardous to the Aquatic Environment, Long-term | Chronic 3 | H412: Harmful to aquatic life with long lasting effects | [3][7] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risks.

Handling:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][5][7]

-

Avoid all contact with the substance.[5] This includes avoiding contact with skin and eyes, and avoiding inhalation of vapor, mist, or dust.[3][7]

-

Work in a well-ventilated area, using a closed system or local exhaust ventilation.[5][9]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, protective clothing, and eye/face protection.[3][5][7]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][7]

-

Contaminated work clothing should not be allowed out of the workplace.[5][7]

Storage:

-

Store in a cool, dry, and well-ventilated place.[5][9] The recommended storage temperature is 2-8°C.[2][3]

-

Keep containers tightly closed in a dry place to prevent moisture absorption and degradation.[3][5][10]

-

Store away from incompatible materials such as strong bases, oxidizing agents, and reactive metals.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with EPTAC.

| Protection Type | Specification | References |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166, or a face shield. | [5][7] |

| Skin Protection | Impervious clothing and protective gloves (e.g., latex, rubber, vinyl, or nitrile). Gloves must be inspected prior to use. | [5][7][9] |

| Respiratory Protection | If risk assessment indicates the need, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. For sole protection, a full-face supplied-air respirator is recommended. | [3] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. Always show the Safety Data Sheet to the attending physician.[3]

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Rest is essential. Consult a physician. | [3][5] |

| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a physician. | [3][5] |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Refer immediately for medical attention. | [3][5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Refer for medical attention. | [3][4][5] |

Accidental Release and Spill Cleanup

A well-defined spill response plan is necessary to handle accidental releases safely and effectively.

Personal Precautions:

-

Evacuate personnel to a safe area.[3]

-

Wear appropriate personal protective equipment, including a chemical protection suit and self-contained breathing apparatus if necessary.[4][5]

-

Ensure adequate ventilation.[3]

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.[3]

-

Do not let the product enter drains, sewers, or waterways.[3][5]

Methods for Containment and Cleanup:

-

Contain the spill: Use an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite to dike the spill.[4][12]

-

Absorb the material: Soak up the spilled liquid with the absorbent material.[3]

-

Collect the waste: Carefully collect the absorbed material and place it into a suitable, closed, and labeled container for hazardous waste disposal.[3][4]

-

Decontaminate the area: Clean the affected area thoroughly.

-

Dispose of waste: Dispose of the contaminated materials and container as hazardous waste in accordance with local, state, and federal regulations.[13]

Below is a workflow for handling a minor laboratory spill of this compound.

Caption: A logical workflow for responding to a minor laboratory spill of this compound.

Firefighting Measures

Suitable Extinguishing Media:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

Specific Hazards:

-

In a fire, irritating or toxic fumes and gases may be produced, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[3][5]

Protective Equipment for Firefighters:

-

Wear a self-contained breathing apparatus for firefighting if necessary.[3]

Disposal Considerations

Dispose of this compound and its contaminated packaging in accordance with all applicable local, state, and federal regulations.[13] Do not allow the chemical to be released into the environment.[3][5] Waste should be handled by a licensed professional waste disposal service.

Toxicological Information

Exposure to this compound can cause a range of adverse health effects.

| Toxicological Endpoint | Finding | References |

| Acute Toxicity (Oral) | Harmful if swallowed. Acute toxicity estimate: 406.9 mg/kg. | [3] |

| Acute Toxicity (Dermal) | Harmful in contact with skin. Acute toxicity estimate: 1100 mg/kg. | [3] |

| Skin Corrosion/Irritation | May cause skin irritation. Repeated or prolonged contact may cause skin sensitization. | [2][5] |

| Serious Eye Damage/Irritation | Causes serious eye damage. The substance is severely irritating to the eyes. | [2][3][5] |

| Respiratory Irritation | The substance is severely irritating to the respiratory tract. | [2][5] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. | [3][7] |

| Carcinogenicity | May cause cancer. | [3][7] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. Animal tests suggest possible toxicity to human reproduction or development. | [2][7][8] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (e.g., kidneys) through prolonged or repeated exposure. | [2][3][7] |

Occupational Exposure Limits

Currently, there are no established Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH) specifically for this compound.[14][15][16][17] In the absence of specific limits, exposure should be minimized to the lowest achievable level through engineering controls, administrative controls, and the use of personal protective equipment.

This technical guide is intended to provide essential safety and handling information for this compound. It is not exhaustive and should be used in conjunction with the most current Safety Data Sheet (SDS) for this chemical and a thorough understanding of your institution's safety policies and procedures. Always prioritize safety in the laboratory.

References

- 1. This compound | 3033-77-0 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. Glycidyltrimethylammonium chloride | C6H14NOCl | CID 18205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. chembk.com [chembk.com]

- 7. guidechem.com [guidechem.com]

- 8. Buy this compound | 3033-77-0 [smolecule.com]

- 9. images.thdstatic.com [images.thdstatic.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. echemi.com [echemi.com]

- 12. jk-sci.com [jk-sci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 15. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]

- 16. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]

- 17. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]

Solubility Profile of 2,3-Epoxypropyltrimethylammonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Epoxypropyltrimethylammonium chloride (EPTAC), also known as glycidyltrimethylammonium chloride (GTMAC), is a versatile cationic reagent widely utilized in various industrial and scientific applications. Its unique molecular structure, featuring a reactive epoxy group and a permanently charged quaternary ammonium moiety, allows for its use in the modification of natural and synthetic polymers, such as starch and cellulose, to impart cationic properties.[1] Understanding the solubility of EPTAC in different solvents is paramount for its effective application in synthesis, formulation, and various reaction media. This technical guide provides a comprehensive overview of the known solubility of EPTAC, outlines a detailed experimental protocol for its determination, and discusses the key factors influencing its solubility.

Factors Influencing the Solubility of this compound

The solubility of EPTAC is governed by its ionic and polar nature. As a quaternary ammonium salt, it readily dissociates in polar solvents, which can solvate the trimethylammonium cation and the chloride anion.[1][2] The presence of the epoxy ring also contributes to its polarity.

Solvent Polarity: EPTAC's solubility is highest in polar solvents. It is expected to be readily soluble in polar protic solvents, such as water and lower alcohols, which can engage in hydrogen bonding and effectively solvate both the cation and the anion.[2] Its solubility in polar aprotic solvents (e.g., DMSO, DMF) is also anticipated to be significant due to their high dielectric constants and ability to solvate cations.[2] Conversely, EPTAC is expected to have low to negligible solubility in nonpolar solvents like hexane and toluene.[2]

Temperature: The solubility of most solid compounds, including EPTAC, generally increases with temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

Quantitative and Qualitative Solubility Data

The available quantitative solubility data for EPTAC is limited, with most literature focusing on its aqueous solubility. Qualitative descriptions are available for some organic solvents.

Data Presentation

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Notes |

| Water | H₂O | Polar Protic | 852 g/L[3][4][5] | 20 | Some sources also report it as "miscible".[1][6] This discrepancy may arise from the very high solubility, making it appear miscible in many practical applications. |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble[3][4] | Not Specified | Quantitative data is not readily available. |

| Alcohols | R-OH | Polar Protic | Moderately Soluble[1] | Not Specified | General qualitative assessment. |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following protocol is a generalized procedure based on the widely recognized shake-flask method, consistent with OECD Guideline 105 for the testing of chemicals. This method is suitable for determining the solubility of substances in various solvents.

1. Principle: An excess amount of the solid solute (EPTAC) is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined by a suitable analytical method.

2. Materials and Apparatus:

-

This compound (of known purity)

-

Solvent of interest (analytical grade)

-

Flasks with screw caps or ground glass stoppers

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE or other suitable material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or a method for titrating quaternary ammonium compounds).

3. Procedure:

-

Preparation of the Test System:

-

Add an excess amount of EPTAC to a flask. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

-

Add a known volume or mass of the solvent to the flask.

-

Securely cap the flask to prevent solvent evaporation.

-

Prepare at least three replicate flasks for each solvent.

-

-

Equilibration:

-

Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the flasks at a constant speed. The agitation should be vigorous enough to ensure thorough mixing but not so vigorous as to cause foaming or emulsification.

-

Allow the system to equilibrate. The time required for equilibration can vary depending on the substance and solvent and should be determined by preliminary experiments (e.g., by taking samples at different time points until the concentration remains constant). A typical equilibration time is 24 to 48 hours.

-

-

Phase Separation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.

-

Carefully withdraw a known aliquot of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the aliquot through a membrane filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered saturated solution to a concentration that falls within the working range of the chosen analytical method.

-

Determine the concentration of EPTAC in the diluted solution using a pre-calibrated analytical instrument.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

4. Data Calculation and Reporting:

-

The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L) or mass of solute per mass of solvent (e.g., g/100 g).

-

Report the mean and standard deviation of the solubility values obtained from the replicate flasks.

-

The temperature at which the solubility was determined must be clearly stated.

Mandatory Visualizations

Caption: Workflow for determining the solubility of EPTAC using the shake-flask method.

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its chemical nature as a quaternary ammonium salt provides a strong indication of its solubility profile. It is highly soluble in water and is expected to be soluble in other polar solvents, with limited solubility in nonpolar media. For applications requiring precise solubility values in specific organic solvents, the detailed shake-flask experimental protocol provided in this guide offers a robust and standardized method for their determination. A thorough understanding of EPTAC's solubility is crucial for optimizing its use in various research, development, and industrial processes.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,3-Epoxypropyltrimethylammonium Chloride

This technical guide provides a comprehensive overview of this compound (EPTAC), a versatile chemical compound with significant applications in various scientific and industrial fields. This document details its chemical and physical properties, synthesis, and key applications, with a focus on information relevant to research and development.

Core Chemical and Physical Properties

This compound, also known as glycidyl trimethyl ammonium chloride (GTMAC), is a quaternary ammonium compound containing a reactive epoxy group.[1][2] This dual functionality makes it a valuable reagent for chemical modifications.[1]

| Property | Value | References |

| Molecular Formula | C6H14ClNO | [2][3][4][5] |

| Molecular Weight | 151.63 g/mol | [2][3][5] |

| CAS Number | 3033-77-0 | [1][5][6] |

| Appearance | White or light yellow solid/powder/granules | [1][3] |

| Melting Point | 137-140 °C | [1][3][7][8] |

| Solubility | Readily soluble in water and methanol (slightly) | [1][3][7][8] |

| Density | 1.13 g/mL at 20 °C | [5][7][9] |

| Stability | Stable, but incompatible with oxidizing agents. It is also hygroscopic and prone to hydrolysis. | [3][8][9] |

Synthesis of this compound

EPTAC is typically synthesized through the reaction of epichlorohydrin with trimethylamine.[3] The process involves the quaternization of the amine by the alkyl halide function of epichlorohydrin.

A common laboratory-scale synthesis protocol is as follows:

Experimental Protocol: Synthesis of EPTAC

Materials:

-

Epichlorohydrin

-

Trimethylamine (can be used as a gas or in an alcohol solution)[3]

-

Ice-water bath

-

Four-necked flask equipped with an electric stirrer

Procedure:

-

Place a dry four-necked flask, equipped with an electric stirrer, in an ice-water bath to maintain a low temperature.

-

Add a molar equivalent of epichlorohydrin to the flask.

-

Stir the epichlorohydrin for approximately 30 minutes.

-

Slowly introduce a molar equivalent of trimethylamine (e.g., as an alcohol solution to better control the reaction rate) into the flask while continuing to stir.[3]

-

Allow the reaction to proceed to completion. The product, this compound, will precipitate as a white solid.

-

The solid product can then be isolated, for example, by filtration, and dried.

Logical Relationship of Synthesis

Caption: Synthesis of EPTAC from epichlorohydrin and trimethylamine.

Applications in Research and Development

The reactivity of the epoxy group combined with the cationic nature of the quaternary ammonium group makes EPTAC a versatile tool in various applications.

1. Cationization of Polysaccharides:

EPTAC is widely used to introduce a positive charge to natural polymers like starch, cellulose, and chitosan.[3][8] This modification enhances their interaction with negatively charged surfaces.

-

Cationic Starch: Used in the papermaking industry as a retention and drainage aid and as a dry and wet strength enhancer.[1] The starting material for this process is often (3-Chloro-2-hydroxypropyl)trimethylammonium chloride, which is used to produce EPTAC for the modification of industrial starch.[10]

-

Cationic Cellulose: Utilized in the cosmetics industry, particularly in hair care products as a conditioning agent.[1]

-

Water-Soluble Chitosan Derivatives: EPTAC is used to synthesize N-(2-hydroxypropyl)-3-trimethylammonium chitosan chloride (HTCC), a water-soluble chitosan derivative with applications in the pharmaceutical and textile industries.[8]

Experimental Workflow: Cationization of Starch

Caption: General workflow for the cationization of starch using EPTAC.

2. Drug Development and Delivery:

The ability to modify natural polymers with EPTAC is of interest in drug development for creating novel drug delivery systems. Cationic polymers can interact with negatively charged biological membranes, potentially enhancing drug absorption or targeting. The synthesis of derivatives like HTCC from chitosan is a prime example of its application in the pharmaceutical industry.[8]

3. Antimicrobial Applications:

Quaternary ammonium compounds are known for their antimicrobial properties. EPTAC and its derivatives can be used to create materials with antimicrobial surfaces. For instance, it can be used to form nanocomposite films with silver nanoparticles that exhibit good antimicrobial properties.[8]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is known to be an irritant and may cause contact dermatitis.[2] It is stable under recommended storage conditions (2-8°C) but is incompatible with strong oxidizing agents.[8][9] Always consult the Safety Data Sheet (SDS) before handling this compound.

References

- 1. This compound CAS 3033-77-0 [unilongindustry.com]

- 2. Buy this compound | 3033-77-0 [smolecule.com]

- 3. guidechem.com [guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 3033-77-0 [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. chembk.com [chembk.com]

- 8. lookchem.com [lookchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | C6H15NOCl2 | CID 18732 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of 2,3-Epoxypropyltrimethylammonium Chloride: A Technical Guide